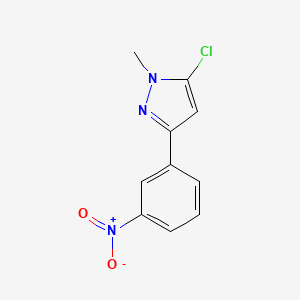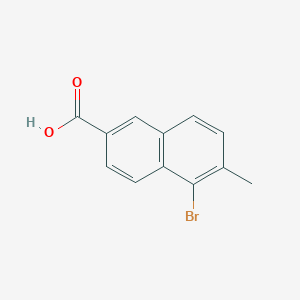
1-Methyl-2-(m-tolyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(m-tolyl)indole is a derivative of indole, a significant heterocyclic compound with a wide range of applications in various fields. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-Methyl-2-(m-tolyl)indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include m-tolylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the product is isolated through crystallization or chromatography.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-2-(m-tolyl)indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated indoles, while oxidation can produce carboxylic acids or quinones .
Aplicaciones Científicas De Investigación
1-Methyl-2-(m-tolyl)indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(m-tolyl)indole involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, including serotonin and dopamine receptors . This binding can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders. Additionally, the compound’s ability to inhibit specific enzymes can result in anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
1-Methyl-2-(m-tolyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
1-methyl-2-(3-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15(14)17(16)2/h3-11H,1-2H3 |
Clave InChI |
KIRJDVWFDNYRON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


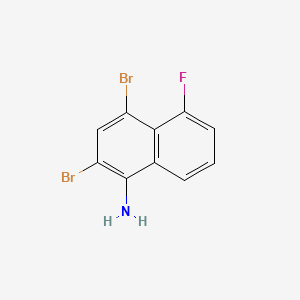
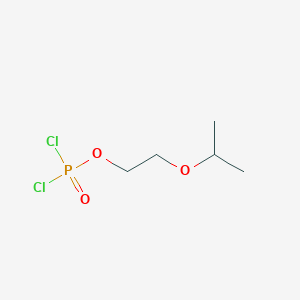
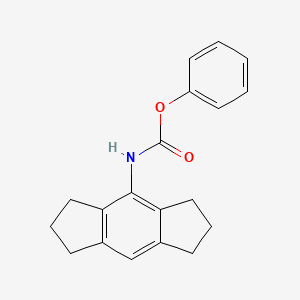


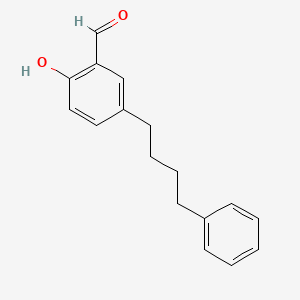

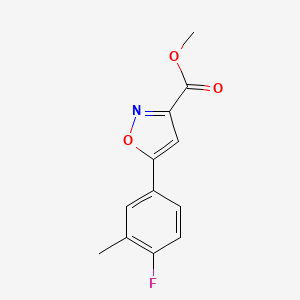
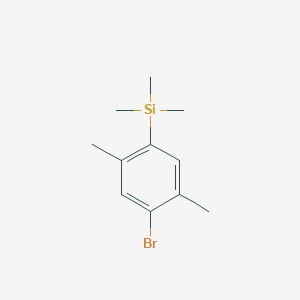
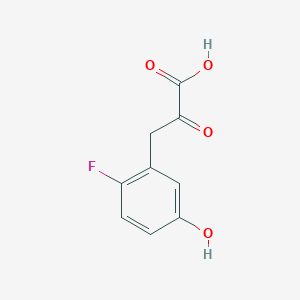
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)

